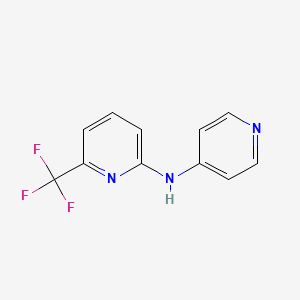

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 2195877-02-0

Cat. No.: VC7773529

Molecular Formula: C11H8F3N3

Molecular Weight: 239.201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195877-02-0 |

|---|---|

| Molecular Formula | C11H8F3N3 |

| Molecular Weight | 239.201 |

| IUPAC Name | N-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) |

| Standard InChI Key | VKIKPRZNEVNTEH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)NC2=CC=NC=C2)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of two pyridine rings connected via an amine bridge. The primary pyridine ring (Position 2) is substituted with a trifluoromethyl (-CF₃) group at the 6-position, while the secondary pyridine (Position 4) is attached to the amine nitrogen. This arrangement creates a planar, conjugated system with enhanced stability due to the electron-withdrawing -CF₃ group .

Table 1: Key Structural and Physical Properties

The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the pyridin-4-yl amine enhances hydrogen-bonding potential .

Synthetic Methodologies

Nucleophilic Amination

A common route to pyridinamines involves nucleophilic substitution of halopyridines. For example, 2-chloro-6-(trifluoromethyl)pyridine can react with pyridin-4-amine under basic conditions (e.g., NaH or K₂CO₃) to form the target compound . This method parallels the synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues reported by VIT University researchers .

One-Pot Cyclization and Functionalization

A scalable approach, adapted from the synthesis of 4-(difluoromethyl)pyridin-2-amine , involves cyclization of enaminonitrile precursors. For instance, treating (E)-3-(trifluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with methoxylamine hydrochloride and hydrobromic acid induces cyclization to form the pyridine core, followed by reductive amination to attach the pyridin-4-yl group .

Critical Reaction Steps:

Physicochemical and Spectroscopic Analysis

Spectroscopic Signatures

-

¹H NMR: The pyridin-4-yl group exhibits a doublet near δ 8.5 ppm (ortho protons), while the trifluoromethyl group causes deshielding of adjacent pyridine protons (δ 7.8–8.2 ppm) .

-

¹³C NMR: The -CF₃ carbon resonates at ~120 ppm (q, J = 288 Hz), and pyridine carbons appear between 140–160 ppm .

-

MS (ESI+): Molecular ion peak at m/z 263.1 [M+H]⁺, with fragmentation patterns consistent with pyridine ring cleavage .

Stability and Reactivity

The compound is stable under ambient conditions but sensitive to strong acids/bases due to the amine functionality. Storage recommendations include protection from light and moisture, analogous to 4-(trifluoromethyl)pyridin-2-amine .

Applications in Pharmaceutical Chemistry

Kinase Inhibition

Pyridinamine derivatives are prominent in kinase inhibitor design. The trifluoromethyl group enhances binding to hydrophobic ATP pockets, while the pyridin-4-yl amine participates in hydrogen bonding with catalytic lysine residues . For example, structurally similar compounds exhibit IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Antibacterial Agents

The electron-withdrawing -CF₃ group disrupts bacterial cell wall synthesis. Derivatives of N-(pyridin-yl)pyridinamines show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Industrial-Scale Synthesis Considerations

Process Optimization

Key steps for scalable production include:

-

Solvent Selection: Dichloromethane and heptane for extraction and precipitation .

-

Catalysis: Zinc-mediated reductions avoid costly palladium catalysts .

-

Purification: Activated charcoal treatment removes colored impurities, yielding >95% purity .

Table 2: Large-Scale Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Cyclization Temperature | 90°C | 72 |

| Reduction Time | 3 h | 60 |

| Final Purification | Heptane Recrystallization | 95 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume